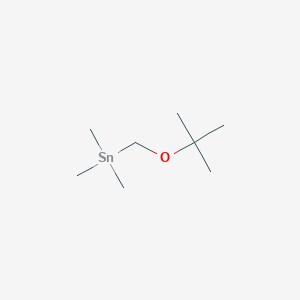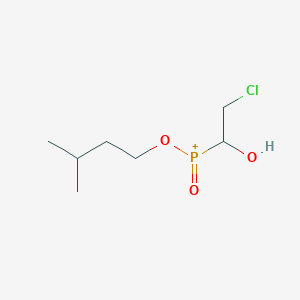
(2-Chloro-1-hydroxyethyl)(3-methylbutoxy)oxophosphanium
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-1-hydroxyethyl)(3-methylbutoxy)oxophosphanium is a chemical compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to an oxo group, a chloro group, a hydroxyethyl group, and a 3-methylbutoxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-1-hydroxyethyl)(3-methylbutoxy)oxophosphanium typically involves the reaction of phosphorus oxychloride (POCl₃) with 2-chloroethanol and 3-methylbutanol under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using large reactors and continuous flow processes. The reactants are fed into the reactor at controlled rates, and the reaction is monitored to ensure optimal yield and purity of the product. The final product is purified using techniques such as distillation or recrystallization.
化学反応の分析
Types of Reactions
(2-Chloro-1-hydroxyethyl)(3-methylbutoxy)oxophosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or sodium thiolate (NaS) are employed under basic conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Hydroxyl-substituted phosphine derivatives.
Substitution: Amino or thiol-substituted phosphine derivatives.
科学的研究の応用
(2-Chloro-1-hydroxyethyl)(3-methylbutoxy)oxophosphanium has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly as a precursor for phosphonate-based drugs.
Industry: Utilized in the production of flame retardants and plasticizers.
作用機序
The mechanism of action of (2-Chloro-1-hydroxyethyl)(3-methylbutoxy)oxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition or modulation of enzyme activity. The pathways involved include phosphorylation and dephosphorylation reactions, which are critical in cellular signaling and metabolism.
類似化合物との比較
Similar Compounds
(2-Chloroethyl)phosphonic acid: Similar in structure but lacks the 3-methylbutoxy group.
(2-Hydroxyethyl)phosphonic acid: Similar but lacks the chloro group.
(3-Methylbutoxy)phosphonic acid: Similar but lacks the chloro and hydroxyethyl groups.
Uniqueness
(2-Chloro-1-hydroxyethyl)(3-methylbutoxy)oxophosphanium is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both chloro and hydroxyethyl groups allows for diverse chemical modifications, making it a versatile compound in various applications.
特性
CAS番号 |
88648-52-6 |
|---|---|
分子式 |
C7H15ClO3P+ |
分子量 |
213.62 g/mol |
IUPAC名 |
(2-chloro-1-hydroxyethyl)-(3-methylbutoxy)-oxophosphanium |
InChI |
InChI=1S/C7H15ClO3P/c1-6(2)3-4-11-12(10)7(9)5-8/h6-7,9H,3-5H2,1-2H3/q+1 |
InChIキー |
BEPDCJBOYANAGM-UHFFFAOYSA-N |
正規SMILES |
CC(C)CCO[P+](=O)C(CCl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl [(3-hydroxyanilino)methyl]propanedioate](/img/structure/B14389777.png)
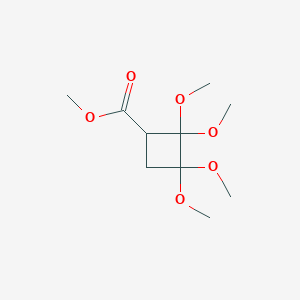
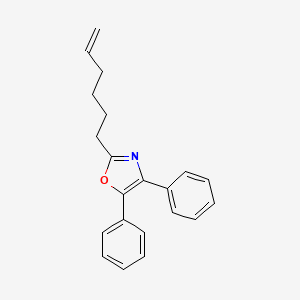
![N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-bromophenyl)methyl]-N'-propylurea](/img/structure/B14389797.png)
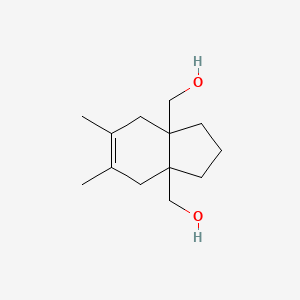
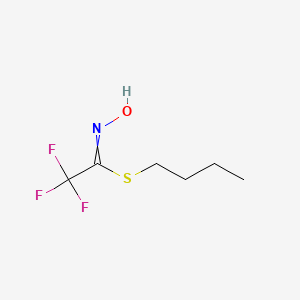

![Ethyl thieno[2,3-b]pyridin-6-ylcarbamate](/img/structure/B14389821.png)
![(4-Methylphenyl)[6-methyl-2-(piperidin-1-yl)pyridin-3-yl]methanone](/img/structure/B14389824.png)
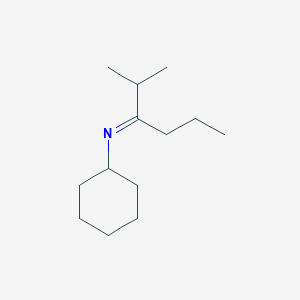

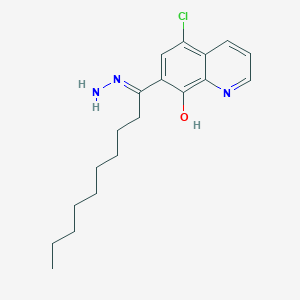
![2,2'-[(E)-Diazenediyl]bis(5-hydroxy-2-methylhexanenitrile)](/img/structure/B14389845.png)
